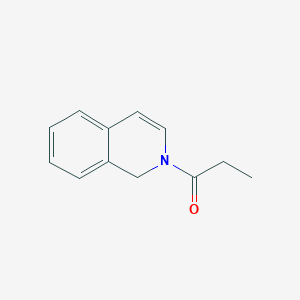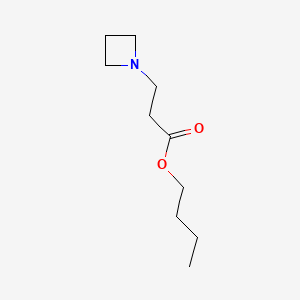
Butyl 3-(azetidin-1-yl)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-(azetidin-1-yl)propanoate is an organic compound that belongs to the class of esters. It features a butyl group attached to a propanoate moiety, which is further linked to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(azetidin-1-yl)propanoate typically involves the esterification of 3-(azetidin-1-yl)propanoic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of butyl 3-(azetidin-1-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for easier separation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-(azetidin-1-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(azetidin-1-yl)propanoic acid and butanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions on the azetidine ring.
Major Products Formed
Hydrolysis: 3-(azetidin-1-yl)propanoic acid and butanol.
Reduction: 3-(azetidin-1-yl)propanol.
Substitution: Various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 3-(azetidin-1-yl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The azetidine ring is a common motif in drug design due to its ability to interact with biological targets, making this compound valuable in the development of new therapeutic agents.
Materials Science: The unique reactivity of the azetidine ring allows for the creation of novel polymers and materials with specific properties, such as antibacterial coatings and non-viral gene transfection agents
Mecanismo De Acción
The mechanism of action of butyl 3-(azetidin-1-yl)propanoate largely depends on its interaction with biological targets. The azetidine ring can engage in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The ester moiety can undergo hydrolysis to release the active azetidine-containing fragment, which can then exert its effects on molecular pathways involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Butyl propanoate: Lacks the azetidine ring, making it less reactive and less versatile in synthetic applications.
3-(Azetidin-1-yl)propanoic acid: Contains a carboxylic acid group instead of an ester, which alters its reactivity and solubility properties.
Ethyl 3-(azetidin-1-yl)propanoate: Similar structure but with an ethyl group instead of a butyl group, affecting its physical and chemical properties.
Uniqueness
Butyl 3-(azetidin-1-yl)propanoate is unique due to the presence of both the ester and azetidine functionalities. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
69416-69-9 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
butyl 3-(azetidin-1-yl)propanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-3-9-13-10(12)5-8-11-6-4-7-11/h2-9H2,1H3 |
Clave InChI |
BGZYXSKAJHLLNR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCN1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


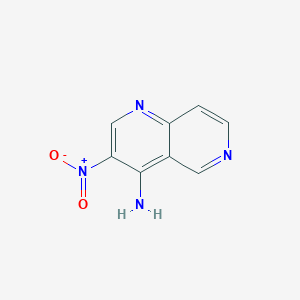
![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
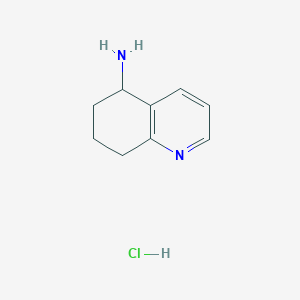
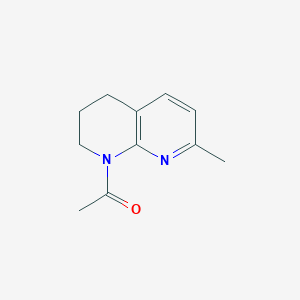
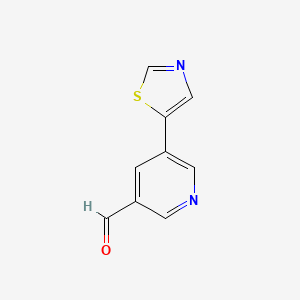
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
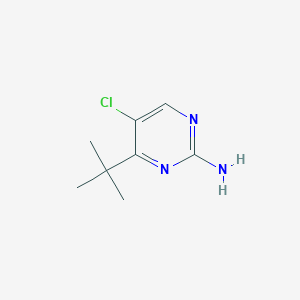

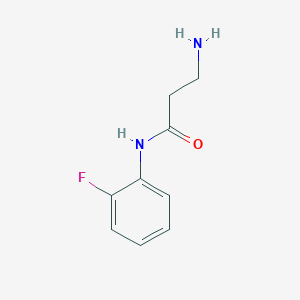

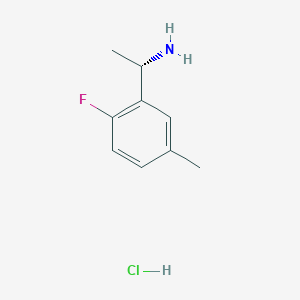
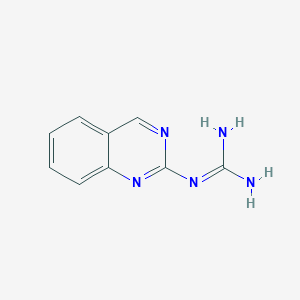
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)
